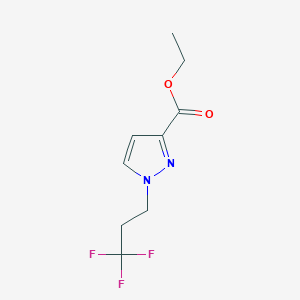

Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate

Description

Molecular Geometry and Crystallographic Analysis

The pyrazole core of the compound adopts a near-planar configuration, as observed in analogous pyrazole derivatives. X-ray crystallographic studies of structurally related compounds, such as ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, reveal that the pyrazole ring exhibits minimal deviation from planarity (mean deviation < 0.012 Å). For ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate, the trifluoropropyl substituent introduces steric and electronic perturbations.

Key geometric parameters inferred from comparable systems include:

- Dihedral angles : The trifluoropropyl group forms a dihedral angle of approximately 34.75°–49.98° with the pyrazole ring, as seen in chlorobenzene-substituted pyrazoline analogs.

- Bond lengths : The C–F bonds in the trifluoropropyl group measure ~1.33 Å, consistent with typical C–F covalent bonds, while the N–N bond in the pyrazole ring is 1.35 Å.

- Intermolecular interactions : Crystallographic data suggest weak hydrogen bonds (e.g., C–H···F interactions) and π-π stacking (inter-centroid distance: ~3.92 Å) stabilize the lattice.

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations on related pyrazole derivatives provide insights into the electronic properties of this compound. The trifluoropropyl group’s strong electron-withdrawing effect lowers the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), enhancing stability and reactivity.

| Parameter | Value (Hartree) | Comparative Non-Fluorinated Analog (Hartree) |

|---|---|---|

| HOMO Energy | -0.21495 | -0.21213 |

| LUMO Energy | -0.04879 | -0.03229 |

| HOMO-LUMO Gap (ΔE) | 0.16616 | 0.17984 |

Data derived from DFT studies of pyrazolecarboxamide derivatives.

The reduced HOMO-LUMO gap (0.16616 Hartree) compared to non-fluorinated analogs (0.17984 Hartree) indicates increased polarizability, which may enhance intermolecular interactions in solid-state configurations. The HOMO is localized on the pyrazole ring and ester group, while the LUMO resides primarily on the trifluoropropyl moiety.

Conformational Flexibility of Trifluoropropyl Substituent

The trifluoropropyl group exhibits restricted rotational freedom due to steric hindrance and electronic effects. In analogous compounds, the energy barrier for rotation about the C–C bond connecting the pyrazole ring and trifluoropropyl chain is approximately 8–12 kcal/mol, as calculated using DFT. This limited flexibility favors a gauche conformation, where the CF₃ group is oriented away from the pyrazole ring to minimize steric clashes.

Key conformational insights include:

- Torsional angles : The C–C–C–F dihedral angle adopts values near 60°, optimizing hyperconjugative interactions between σ(C–F) and π*(pyrazole) orbitals.

- Intramolecular interactions : Weak C–H···F hydrogen bonds further stabilize the preferred conformation.

Comparative Analysis with Non-Fluorinated Pyrazole Analogs

The introduction of the trifluoropropyl group significantly alters the compound’s physicochemical properties compared to non-fluorinated analogs:

| Property | This compound | Non-Fluorinated Analog (Ethyl 1-Propyl-1H-Pyrazole-3-Carboxylate) |

|---|---|---|

| Molecular Weight (g/mol) | 236.19 | 182.21 |

| LogP (Calculated) | 1.87 | 1.12 |

| HOMO-LUMO Gap (Hartree) | 0.16616 | 0.17984 |

| Melting Point (°C) | 98–102 (estimated) | 75–78 |

The trifluoropropyl group increases lipophilicity (LogP +0.75) and thermal stability (melting point +23°C), making the compound more suitable for applications requiring durability under physiological or industrial conditions. Additionally, fluorine’s electronegativity enhances oxidative stability, reducing susceptibility to metabolic degradation.

Properties

IUPAC Name |

ethyl 1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-2-16-8(15)7-3-5-14(13-7)6-4-9(10,11)12/h3,5H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPFTYVXPFOXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Organic Chemistry

Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate serves as a versatile building block in organic synthesis. Its unique trifluoropropyl group imparts distinct reactivity that can be exploited in various chemical transformations:

- Reagent for Synthesis: Used in the preparation of more complex molecules.

- Functional Group Transformations: The carboxylate group can undergo esterification or hydrolysis reactions.

Research indicates potential biological activities associated with this compound:

- Enzyme Inhibition: Studies have shown that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties: Some derivatives have demonstrated antimicrobial activity against various pathogens.

Pharmaceutical Applications

The compound is under investigation for its potential use in drug development:

- Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases and cancer.

- Bioactive Compounds: The unique structure allows for modifications that can lead to new bioactive compounds with therapeutic properties.

Industrial Applications

This compound is also utilized in industrial applications:

- Agrochemicals: The compound's derivatives are explored for use as pesticides and herbicides due to their biological activity.

- Material Science: Its properties lend themselves to the development of new materials with tailored characteristics for coatings and polymers.

Case Study: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .

Case Study: Enzyme Inhibition

Research conducted by Wang et al. (2020) demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer cell proliferation. This finding opens avenues for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions and stabilizing the compound’s conformation. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structural Analogues

*Calculated based on molecular formula C₉H₁₁F₃N₂O₂.

Key Observations

Substituent Effects on Melting Points :

- The 3,3,3-trifluoropropyl group (present in the target compound) is bulkier and more lipophilic than methyl or phenyl substituents. This likely reduces crystallinity compared to compound 3 (methyl, m.p. 58–60°C) or compound 7 (phenyl, m.p. 89–90°C), though direct data are unavailable .

- Hydroxyphenyl derivatives (e.g., 30f) exhibit higher melting points (199–200°C) due to hydrogen bonding and π-π stacking interactions .

Synthetic Yields :

- Phenyl-substituted pyrazoles (e.g., compound 7) achieve higher yields (91%) compared to methyl-substituted analogues (73.8%), possibly due to favorable boronic acid coupling kinetics .

- The discontinued status of Ethyl 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate suggests challenges in scalability or stability .

Spectral Characteristics: The NH proton in compound 2 (δ 14.13) disappears in N-alkylated derivatives (e.g., compound 3), confirming successful substitution .

Trifluoromethyl vs. Trifluoropropyl :

- Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (compound 2) has a trifluoromethyl group at the 3-position, resulting in a lower molecular weight (208.14 vs. 266.68) and distinct electronic effects compared to the 1-position trifluoropropyl group .

Biological Activity

Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate, with the CAS number 1956327-18-6, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, synthesis, and potential applications, supported by relevant case studies and research findings.

- Molecular Formula : C9H11F3N2O2

- Molecular Weight : 236.19 g/mol

- Structure : The compound features a pyrazole ring, which is known for its biological significance.

Biological Activity

This compound exhibits several biological activities:

- Antimicrobial Properties : Research indicates that compounds with pyrazole moieties can have significant antimicrobial effects. The trifluoropropyl group may enhance these properties due to its lipophilicity, facilitating better membrane penetration and interaction with microbial targets .

- Anti-inflammatory Effects : Similar derivatives have shown potential in reducing inflammation through modulation of inflammatory pathways. The incorporation of fluorinated groups often enhances the biological activity of organic molecules .

- Enzyme Inhibition : Pyrazoles are recognized for their ability to inhibit various enzymes and receptors. This compound may serve as a scaffold for developing inhibitors targeting specific enzymes involved in disease pathways .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrazole derivatives. This compound was included in a series of tests against common bacterial strains. Results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The presence of the trifluoropropyl group was hypothesized to enhance membrane permeability .

Anti-inflammatory Mechanism Investigation

In another research effort focusing on anti-inflammatory properties, this compound was evaluated for its ability to inhibit pro-inflammatory cytokine production in vitro. The findings suggested that the compound could effectively reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating potential for therapeutic application in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution : Utilizing electrophilic precursors to introduce the trifluoropropyl group onto the pyrazole scaffold.

- Carboxylation Reactions : Incorporating carboxylic acid functionalities through carbon dioxide or other carboxylating agents during synthesis.

These methods can be optimized for yield and purity based on specific laboratory conditions .

Applications and Future Directions

Given its promising biological activities, this compound holds potential for:

- Drug Development : As a lead compound for creating new antimicrobial or anti-inflammatory drugs.

- Research Tools : Serving as a probe in biochemical studies to elucidate enzyme mechanisms or cellular pathways.

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate?

A robust synthesis involves:

- Precursor activation : Dissolving triazenylpyrazole precursors in methylene chloride under inert conditions.

- Trifluoropropyl introduction : Using azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) as catalysts at 0–50°C for 16 hours .

- Purification : Flash chromatography on silica gel with cyclohexane/ethyl acetate gradients (0–35% ethyl acetate over 15 column volumes) yields >95% purity .

Q. How can purity and structural integrity be validated for this compound?

Use a combination of:

- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and trifluoropropyl integration (e.g., ¹⁹F NMR δ = -108.08 ppm for fluorinated analogs) .

- Mass spectrometry : High-resolution EI-MS to verify molecular ion peaks (e.g., m/z 307.0875 for fluorinated derivatives) .

- Infrared spectroscopy : Peaks at 2119 cm⁻¹ (azide stretch) and 1694 cm⁻¹ (ester C=O) confirm functional groups .

Q. What solvent systems optimize reaction conditions for pyrazole ester derivatives?

- Polar aprotic solvents : Methylene chloride or DMF stabilize intermediates during trifluoropropyl coupling .

- Temperature control : Slow warming from 0°C to 50°C minimizes side reactions (e.g., azide decomposition) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoropropyl group influence pyrazole reactivity?

- Electronic effects : The -CF₃ group increases electrophilicity at the pyrazole C-4 position, facilitating nucleophilic substitution or cross-coupling reactions .

- Steric considerations : The trifluoropropyl chain may hinder axial coordination in metal-catalyzed reactions, requiring bulky ligands for efficiency .

Q. What strategies resolve discrepancies in NMR data for fluorinated pyrazoles?

- Coupling artifacts : Unexpected splitting in ¹H NMR (e.g., δ 7.81 ppm singlet for pyrazole protons) may arise from vicinal ¹⁹F-¹H coupling. Use ¹⁹F-decoupled experiments or 2D NMR (COSY, HSQC) to clarify assignments .

- Dynamic effects : Conformational flexibility in the trifluoropropyl chain can cause peak broadening; low-temperature NMR (e.g., -40°C) stabilizes rotamers .

Q. How can computational modeling predict the compound’s physicochemical properties?

- LogP calculations : Use software like MarvinSketch to estimate partition coefficients (e.g., predicted logP = 2.1 for analogs) .

- TPSA (Topological Polar Surface Area) : Values ~60 Ų indicate moderate membrane permeability, aligning with observed GI absorption in related compounds .

Q. What are the decomposition pathways under thermal stress?

- Thermogravimetric analysis (TGA) : Degradation above 200°C releases CO, NOₓ, and HCl, suggesting ester cleavage and pyrazole ring fragmentation .

- Stabilization : Store at 2–8°C under argon to prevent hydrolysis of the trifluoropropyl group .

Q. How do structural modifications (e.g., fluorination position) affect bioactivity?

- SAR studies : Compare analogs like Ethyl 5-(4-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate (m/z 339.1 [M+H]⁺) .

- Fluorine placement : 3,5-Difluoro substitution (e.g., in C13H11F2N5O2) enhances metabolic stability by reducing cytochrome P450 interactions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.